molecular formula C11H12ClN3O2S B10926218 N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide

N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide

Cat. No.: B10926218
M. Wt: 285.75 g/mol
InChI Key: PXNRONMHOOJXDD-UHFFFAOYSA-N
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Description

N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide is a chemical compound with the molecular formula C11H12ClN3O2S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential in modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide is unique due to its specific structural features, such as the presence of both a pyrazole ring and a methanesulfonamide group. These features contribute to its distinct chemical reactivity and potential biological activity .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C11H12ClN3O2S

Molecular Weight

285.75 g/mol

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]methanesulfonamide

InChI

InChI=1S/C11H12ClN3O2S/c1-18(16,17)14-11-6-13-15(8-11)7-9-3-2-4-10(12)5-9/h2-6,8,14H,7H2,1H3

InChI Key

PXNRONMHOOJXDD-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CN(N=C1)CC2=CC(=CC=C2)Cl

Origin of Product

United States

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